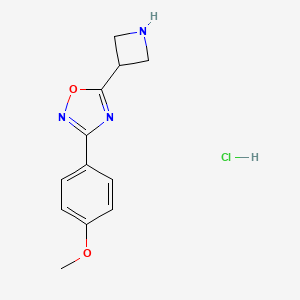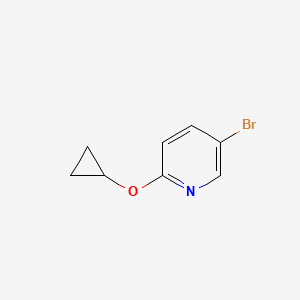![molecular formula C12H9BrO2 B1379116 4'-Bromo-[1,1'-biphenyl]-2,4-diol CAS No. 1418117-89-1](/img/structure/B1379116.png)
4'-Bromo-[1,1'-biphenyl]-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-[1,1’-biphenyl]-2,4-diol is an organic compound with the molecular formula C12H9BrO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4’ position and hydroxyl groups at the 2 and 4 positions
Mechanism of Action
Target of Action
It is known that similar brominated biphenyl compounds often interact with cytochrome p-450-dependent monooxygenases .
Mode of Action
In vitro studies have shown that 4-bromobiphenyl, a related compound, undergoes metabolism by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . This suggests that 4’-Bromo-[1,1’-biphenyl]-2,4-diol may also interact with these enzymes, leading to changes in cellular metabolism.
Pharmacokinetics
The compound’s molecular weight of 233104 suggests that it may be absorbed and distributed in the body. Its interaction with cytochrome P-450-dependent monooxygenases indicates that it is likely metabolized in the liver.
Result of Action
Its potential interaction with cytochrome p-450-dependent monooxygenases and activation of xenobiotic metabolizing enzyme genes suggest that it may influence cellular metabolism and detoxification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-[1,1’-biphenyl]-2,4-diol typically involves the bromination of biphenyl derivatives followed by hydroxylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods: Industrial production of 4’-Bromo-[1,1’-biphenyl]-2,4-diol may involve multi-step processes including bromination and hydroxylation. The bromination step can be carried out using liquid bromine in the presence of a catalyst, followed by hydroxylation using suitable reagents .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-[1,1’-biphenyl]-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of biphenylquinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds.
Scientific Research Applications
4’-Bromo-[1,1’-biphenyl]-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
4-Bromobiphenyl: Similar structure but lacks hydroxyl groups.
2,4-Dihydroxybiphenyl: Similar structure but lacks the bromine atom.
4’-Chloro-[1,1’-biphenyl]-2,4-diol: Similar structure with chlorine instead of bromine.
Properties
IUPAC Name |
4-(4-bromophenyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYITVXFQTKCHLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

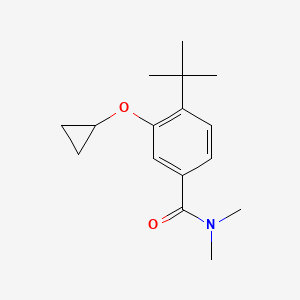
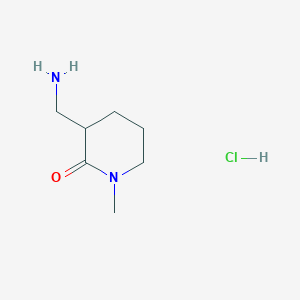

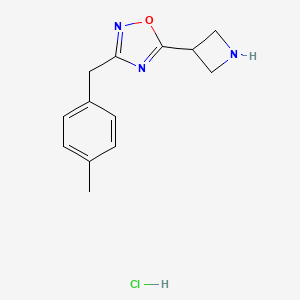
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)


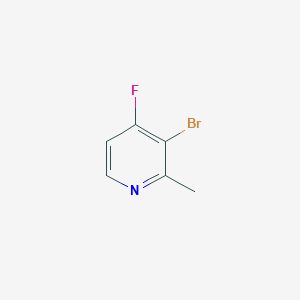

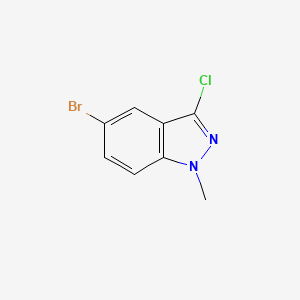
![(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1379053.png)
